1-Oxa-5-azaspiro[5.7]tridecane
Description
1-Oxa-5-azaspiro[5.7]tridecane is a spirocyclic compound featuring a bicyclic structure with oxygen (oxa) and nitrogen (aza) heteroatoms. Its core consists of two fused rings: a 5-membered oxa-containing ring and a 7-membered aza-containing ring, sharing a single spiro carbon atom. This unique architecture imparts distinct electronic and steric properties, making it valuable in synthetic chemistry and drug development.
Properties
CAS No. |
17072-01-4 |
|---|---|
Molecular Formula |
C11H21NO |
Molecular Weight |
183.29 g/mol |
IUPAC Name |
1-oxa-5-azaspiro[5.7]tridecane |
InChI |
InChI=1S/C11H21NO/c1-2-4-7-11(8-5-3-1)12-9-6-10-13-11/h12H,1-10H2 |
InChI Key |
PJWICQJJNUKJIT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2(CCC1)NCCCO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Oxa-5-azaspiro[5.7]tridecane can be synthesized through various methods. One common approach involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . Another method includes the condensation of 7,8,10,12,13-pentaoxaspiro[5.7]tridecane with tryptophan in the presence of a catalyst such as samarium nitrate .
Industrial Production Methods: Industrial production of 1-Oxa-5-azaspiro[5.7]tridecane typically involves continuous-flow synthesis techniques. These methods offer advantages such as precise control over reaction conditions, improved safety, and higher efficiency compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: 1-Oxa-5-azaspiro[5.7]tridecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
1-Oxa-5-azaspiro[5.7]tridecane has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological processes and as a potential therapeutic agent.
Mechanism of Action
The mechanism of action of 1-Oxa-5-azaspiro[5.7]tridecane involves its interaction with specific molecular targets and pathways. For instance, it can act as an electrophilic aminating agent, selectively reacting with nucleophiles such as nitrogen, sulfur, carbon, and oxygen atoms . This selectivity is due to its unique structural features, which allow it to form stable intermediates during reactions.
Comparison with Similar Compounds
Key Characteristics:
- Synthesis: The compound is synthesized via catalytic reactions involving precursors like 7,8,10,12,13-pentaoxaspiro[5.7]tridecane. For example, Sm(NO₃)₃·6H₂O catalyzes the condensation of pentaoxaspiroalkanes with amines or amino acids (e.g., tryptophan) to form azaspiro derivatives .
- Structural Confirmation : NMR spectroscopy (e.g., ¹H and ¹³C signals at 5.17 ppm and 92.30 ppm, respectively) and MALDI-TOF mass spectrometry (molecular ion m/z 191 [M-H]⁺) are critical for structural validation .
- Applications : Derivatives exhibit potent cytotoxic activity against cancer cell lines (e.g., Jurkat, K562) and induce apoptosis, surpassing artemisinin’s efficacy by >90-fold .
The following table and analysis highlight structural, synthetic, and functional differences between 1-Oxa-5-azaspiro[5.7]tridecane and related spirocyclic compounds.
Table 1: Structural and Functional Comparison
Detailed Analysis
Structural Variations and Reactivity
- Ring Size and Heteroatom Position :
- Spiro[5.7] systems (e.g., 1-Oxa-5-azaspiro[5.7]tridecane) offer larger cavities for substrate binding compared to spiro[4.5] or spiro[5.5] analogs, enhancing interactions with biological targets .
- Sulfur-containing analogs (e.g., 1-Thia-4-azaspiro[4.5]decane) exhibit altered electronic profiles, affecting solubility and bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
